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Compound of Interest

Compound Name: 2'-O-TBDMS-Paclitaxel

Cat. No.: B1140638 Get Quote

An In-depth Technical Guide to 2'-O-TBDMS-
Paclitaxel
For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-O-TBDMS-Paclitaxel is a synthetically modified derivative of Paclitaxel, a highly effective

and widely used chemotherapeutic agent for the treatment of various cancers, including

ovarian, breast, and non-small cell lung cancer. In this derivative, the hydroxyl group at the 2'

position of the paclitaxel molecule is protected by a tert-butyldimethylsilyl (TBDMS) ether

group. This modification is a common strategy in medicinal chemistry and organic synthesis to

temporarily block the reactive 2'-hydroxyl group, which is known to be crucial for the biological

activity of Paclitaxel. The introduction of the bulky TBDMS group is expected to significantly

reduce or abolish the cytotoxic activity of the molecule, making 2'-O-TBDMS-Paclitaxel a key

intermediate in the synthesis of other Paclitaxel derivatives and prodrugs. This guide provides a

comprehensive overview of the chemical structure, properties, and relevant biological context

of 2'-O-TBDMS-Paclitaxel.

Chemical Structure and Properties
2'-O-TBDMS-Paclitaxel is characterized by the presence of a tert-butyldimethylsilyl protecting

group on the 2'-hydroxyl of the N-benzoyl-3-phenylisoserine side chain of Paclitaxel.
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Chemical Structure:

Caption: Chemical structure of 2'-O-TBDMS-Paclitaxel.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-O-TBDMS-Paclitaxel is presented in

the table below. For comparison, the properties of the parent compound, Paclitaxel, are also

included.
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Property 2'-O-TBDMS-Paclitaxel Paclitaxel

CAS Number 114655-02-6[1] 33069-62-4

Molecular Formula C₅₃H₆₅NO₁₄Si[1] C₄₇H₅₁NO₁₄[2]

Molecular Weight 968.17 g/mol [1] 853.9 g/mol [2]

Appearance White Solid[1]
White to off-white crystalline

powder[2]

Melting Point Data not available 213-216 °C

Solubility

Soluble in organic solvents

such as DMSO, DMF, and

ethanol.

Sparingly soluble in water.

Soluble in methanol, ethanol,

acetonitrile, and DMSO.[3]

Storage Conditions -20°C[1]
Room temperature, protected

from light.[3]

Experimental Protocols
While a specific, detailed protocol for the synthesis of 2'-O-TBDMS-Paclitaxel is not readily

available in the public domain, a general procedure for the silylation of the 2'-hydroxyl group of

Paclitaxel can be outlined based on standard organic synthesis techniques.

General Synthesis Protocol:

The synthesis of 2'-O-TBDMS-Paclitaxel involves the selective protection of the 2'-hydroxyl

group of Paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a

suitable base and solvent.

Workflow for the Synthesis of 2'-O-TBDMS-Paclitaxel
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Synthesis Workflow
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Caption: A generalized workflow for the synthesis of 2'-O-TBDMS-Paclitaxel.

Materials:

Paclitaxel

tert-Butyldimethylsilyl chloride (TBDMSCl)

Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve Paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon).

Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMSCl in

anhydrous DMF.

Stir the reaction mixture at room temperature and monitor the progress of the reaction by

thin-layer chromatography (TLC).

Upon completion of the reaction, quench the reaction by adding water or a saturated

aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes) to afford pure 2'-O-TBDMS-Paclitaxel.

Characterization:

The structure and purity of the synthesized 2'-O-TBDMS-Paclitaxel would be confirmed by

standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to

confirm the presence of the TBDMS group and the integrity of the Paclitaxel backbone.

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm

the addition of the TBDMS group.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Signaling Pathways of
Paclitaxel
The biological activity of Paclitaxel is intrinsically linked to its ability to bind to the β-tubulin

subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption

of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces

apoptosis. The 2'-hydroxyl group of Paclitaxel is critical for this interaction. Protecting this group

with a bulky substituent like TBDMS is expected to sterically hinder the binding to β-tubulin,

thereby significantly reducing or abrogating its cytotoxic effects. Therefore, 2'-O-TBDMS-
Paclitaxel is primarily considered a protected intermediate for the synthesis of other Paclitaxel

analogs rather than an active pharmaceutical ingredient itself.

Paclitaxel's Mechanism of Action - Microtubule Stabilization:

Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, which stabilizes the

microtubule structure and prevents its dynamic instability. This leads to the formation of

abnormal microtubule bundles and asters, disrupting the normal formation and function of the

mitotic spindle.

Paclitaxel-Induced Microtubule Stabilization Pathway
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Paclitaxel's Effect on Microtubule Dynamics
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Caption: Simplified signaling pathway of Paclitaxel-induced microtubule stabilization.

Paclitaxel-Induced Apoptotic Signaling Pathways:

The mitotic arrest triggered by Paclitaxel activates several downstream signaling pathways that

converge to induce apoptosis. Key pathways involved include the activation of c-Jun N-terminal

kinase (JNK) and the modulation of the PI3K/Akt signaling pathway.[4][5]

Paclitaxel-Induced Apoptosis Signaling
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Paclitaxel-Induced Apoptotic Pathways
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Caption: Overview of key signaling pathways involved in Paclitaxel-induced apoptosis.

Conclusion
2'-O-TBDMS-Paclitaxel serves as a valuable synthetic intermediate in the development of

novel Paclitaxel-based anticancer agents. Its chemical properties are defined by the presence

of the TBDMS protecting group, which is expected to render the molecule biologically inactive
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by blocking the crucial 2'-hydroxyl group. Understanding the chemistry and handling of this

compound is essential for researchers and drug development professionals working on the

synthesis and evaluation of new Paclitaxel derivatives with improved therapeutic profiles. The

detailed signaling pathways of the parent compound, Paclitaxel, provide the fundamental

framework for understanding the structure-activity relationships of its derivatives and for the

rational design of next-generation microtubule-targeting agents. Further research to fully

characterize the physicochemical and biological properties of 2'-O-TBDMS-Paclitaxel would

be beneficial for its application in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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